

Application Note: Quantitative PCR Analysis of Gene Expression Following Ivarmacitinib Treatment

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Compound of Interest

Compound Name: *Ivarmacitinib*

Cat. No.: *B610830*

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Audience: Researchers, scientists, and drug development professionals.

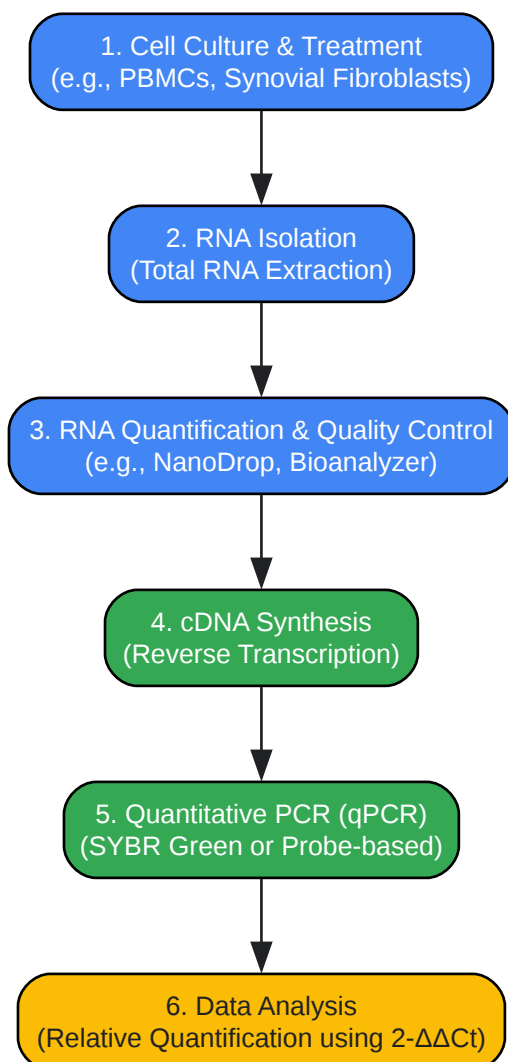
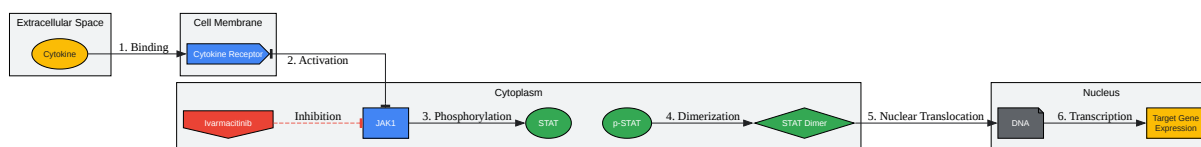
Introduction

Ivarmacitinib is a selective Janus kinase 1 (JAK1) inhibitor currently under investigation for the treatment of various immuno-inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and ulcerative colitis.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity and inflammation.[1][2][3] By inhibiting JAK1, **Ivarmacitinib** effectively modulates the inflammatory response.[4][5] This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze changes in gene expression in response to **Ivarmacitinib** treatment, offering a robust method to elucidate its mechanism of action and therapeutic effects.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is integral to cellular responses to a variety of cytokines and growth factors.[3] The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus where they act as transcription factors, regulating the expression of target genes.[3]

Ivarmacitinib exerts its therapeutic effect by selectively inhibiting JAK1, thereby preventing the phosphorylation and activation of STATs and downregulating the expression of pro-inflammatory genes.[1][2][4]



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